(4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone
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Overview
Description
(4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a complex organic compound that features a combination of piperazine, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Moiety: Starting with phenylpiperazine, which can be synthesized through the reaction of phenylamine with ethylene diamine.
Introduction of the Thiophene Group: The thiophene-2-ylsulfonyl group can be introduced via sulfonylation reactions using thiophene-2-sulfonyl chloride.
Coupling with Piperidine: The final step involves coupling the piperazine and thiophene-2-ylsulfonyl groups with a piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation of the thiophene ring.
Reduction: Reducing agents like NaBH4 (Sodium borohydride) for the reduction of the carbonyl group.
Substitution: Nucleophiles such as amines or alkyl halides for substitution reactions on the piperazine or piperidine rings.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could be a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may exhibit activity as an agonist or antagonist at various receptors, making it a potential lead compound for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its diverse reactivity makes it a versatile tool in industrial chemistry.
Mechanism of Action
The mechanism of action of (4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Acting as an agonist or antagonist at specific receptors.
Enzyme Inhibition: Inhibiting the activity of enzymes by binding to their active sites.
Signal Transduction Modulation: Affecting cellular signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
(4-Phenylpiperazin-1-yl)(1-(thiophen-2-yl)piperidin-4-yl)methanone: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
(4-Phenylpiperazin-1-yl)(1-(furan-2-ylsulfonyl)piperidin-4-yl)methanone: Contains a furan ring instead of a thiophene ring, which could influence its chemical properties and interactions.
Uniqueness
(4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is unique due to the presence of both piperazine and piperidine rings, as well as the thiophene-2-ylsulfonyl group. This combination of structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(22-14-12-21(13-15-22)18-5-2-1-3-6-18)17-8-10-23(11-9-17)28(25,26)19-7-4-16-27-19/h1-7,16-17H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXGMPHYIQCTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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